

# Introduction: The Strategic Value of Chiral Amino Alcohols

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## Compound of Interest

Compound Name: (S)-2-Amino-2-(*m*-tolyl)ethanol

Cat. No.: B2980020

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Chiral amino alcohols are a privileged class of organic compounds, forming the structural core of countless natural products and active pharmaceutical ingredients (APIs).<sup>[1][2]</sup> Their stereochemistry is frequently a critical determinant of biological activity, making the synthesis of enantiomerically pure amino alcohols a cornerstone of modern drug discovery.<sup>[1][3][4][5]</sup> The specific three-dimensional arrangement of the amine and alcohol functionalities dictates the molecule's interaction with chiral biological targets like enzymes and receptors, which is fundamental to a drug's efficacy and safety profile.<sup>[1]</sup> **(S)-2-Amino-2-(*m*-tolyl)ethanol**, with its defined stereocenter and aromatic moiety, represents a valuable synthon for creating complex molecular architectures.

## Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its application in synthesis and development.

Chemical Structure:

Caption: Chemical structure of **(S)-2-Amino-2-(*m*-tolyl)ethanol**.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of **(S)-2-Amino-2-(*m*-tolyl)ethanol**. These parameters are crucial for predicting its behavior in various solvents, its potential for crossing biological membranes, and for developing analytical methods.

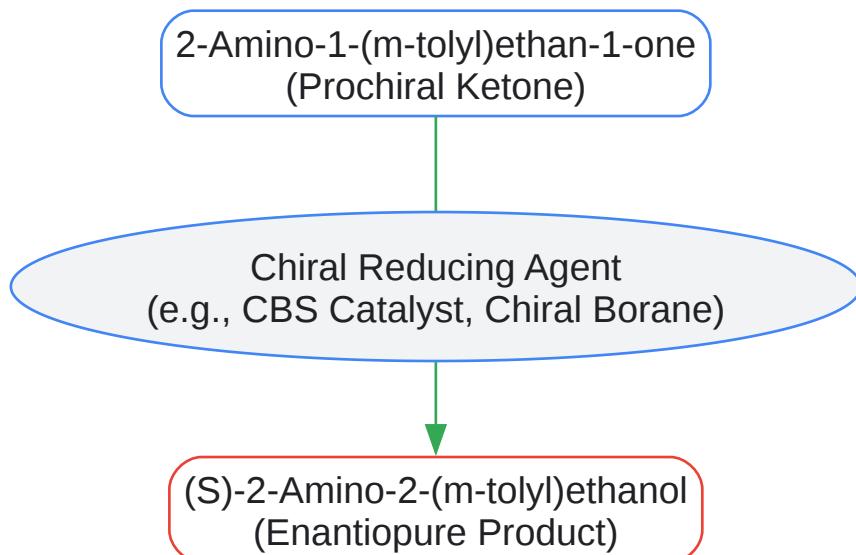
Property	Value	Source
CAS Number	1026230-99-8	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	<a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Molecular Weight	151.21 g/mol	<a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[11]</a>
InChI Key	RJJLTGSKFNJQCZ- SECBINFHSA-N	<a href="#">[6]</a> <a href="#">[12]</a>
SMILES	CC1=CC(--INVALID-LINK-- CO)=CC=C1	<a href="#">[6]</a>
Topological Polar Surface Area (TPSA)	46.25 Å <sup>2</sup>	<a href="#">[6]</a> <a href="#">[11]</a>
logP (Predicted)	0.49 - 1.63	<a href="#">[6]</a> <a href="#">[11]</a>
Hydrogen Bond Donors	2	<a href="#">[6]</a> <a href="#">[11]</a>
Hydrogen Bond Acceptors	2	<a href="#">[6]</a> <a href="#">[11]</a>
Rotatable Bonds	2	<a href="#">[6]</a> <a href="#">[11]</a>
Physical Form	Solid	<a href="#">[12]</a>
Storage Temperature	2-8°C, protect from light	<a href="#">[10]</a> <a href="#">[12]</a>

## Synthesis and Chiral Control

The enantioselective synthesis of chiral amino alcohols is a well-established field, with several robust strategies available.[\[3\]](#) For **(S)-2-Amino-2-(m-tolyl)ethanol**, a highly effective and common approach is the asymmetric reduction of the corresponding  $\alpha$ -amino ketone. This method is favored for its high stereoselectivity and operational simplicity.[\[1\]](#)

### Proposed Synthetic Pathway: Asymmetric Reduction

The logic behind this choice is the availability of powerful and selective chiral reducing agents or catalysts that can convert a prochiral ketone into a specific enantiomer of the alcohol with high fidelity.



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Caption: Asymmetric reduction of a prochiral ketone to yield the chiral amino alcohol.

#### Detailed Experimental Protocol (Representative)

This protocol describes a validated method for the asymmetric reduction of an  $\alpha$ -amino ketone, adapted for the synthesis of the title compound.

- **Reactor Setup:** A 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.
- **Catalyst Preparation:** Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask. The chiral catalyst, for example, (R)-2-Methyl-CBS-oxazaborolidine (1.0 equivalent), is added, and the solution is cooled to 0 °C.
- **Reducing Agent Addition:** A solution of borane-dimethyl sulfide complex ( $\text{BH}_3 \cdot \text{SMe}_2$ , 1.2 equivalents) in THF is added dropwise to the catalyst solution over 30 minutes, ensuring the temperature remains below 5 °C.
- **Substrate Addition:** The  $\alpha$ -amino ketone substrate, 2-amino-1-(m-tolyl)ethanone hydrochloride (1.0 equivalent), is dissolved in anhydrous THF and added dropwise to the

reaction mixture over 30 minutes.[1] The hydrochloride salt is typically neutralized *in situ* or prior to the reaction.

- Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).[1]
- Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol (20 mL) at 0 °C to decompose any excess borane.[1]
- Workup: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (150 mL) and washed sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.[1]
- Purification: The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically pure **(S)-2-Amino-2-(m-tolyl)ethanol**.[1]
- Analysis: The final product's identity and purity are confirmed by NMR, MS, and IR. The enantiomeric excess (ee) is determined using chiral HPLC analysis.[1]

## Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Summary of Expected Analytical Data:

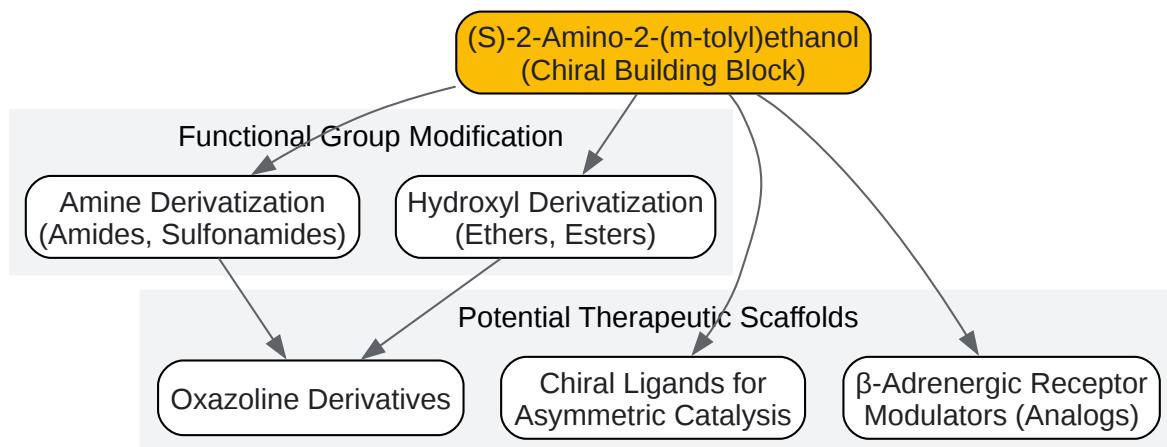
Technique	Expected Results and Interpretation
<sup>1</sup> H NMR	Signals corresponding to aromatic protons (m-tolyl group), a methine proton adjacent to the amino and hydroxyl groups, methylene protons of the CH <sub>2</sub> OH group, the methyl group on the aromatic ring, and exchangeable protons from the -NH <sub>2</sub> and -OH groups. Chemical shifts and coupling patterns will confirm the connectivity.
<sup>13</sup> C NMR	Distinct signals for the aromatic carbons (including the quaternary carbon attached to the methyl group), the chiral methine carbon (-CH(NH <sub>2</sub> )-), the methylene carbon (-CH <sub>2</sub> OH), and the methyl carbon.
Mass Spectrometry (MS)	The molecular ion peak [M] <sup>+</sup> or protonated molecule [M+H] <sup>+</sup> would be observed at m/z corresponding to the molecular weight (151.21), confirming the elemental composition.
Infrared (IR) Spectroscopy	Characteristic absorption bands for O-H and N-H stretching (broad, in the 3200-3500 cm <sup>-1</sup> region), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-O stretching (alcohol).
Chiral HPLC	Using a suitable chiral stationary phase (e.g., cellulose or amylose-based), a single major peak should be observed, allowing for the quantification of enantiomeric excess (ee) to be >99%.

## Applications in Drug Discovery and Development

**(S)-2-Amino-2-(m-tolyl)ethanol** is not just a molecule but a strategic tool for the medicinal chemist. Its structural motifs—a primary chiral amine, a primary alcohol, and a substituted aromatic ring—make it a versatile starting point for synthesizing more complex drug candidates.

### Role as a Chiral Synthon:

Chiral 1,2-amino alcohols are foundational components in a wide array of pharmaceuticals.<sup>[2]</sup> <sup>[4]</sup><sup>[5]</sup> The primary amine and alcohol groups serve as handles for further chemical modifications, allowing for the construction of diverse molecular libraries.



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Caption: Potential synthetic applications of **(S)-2-Amino-2-(m-tolyl)ethanol**.

- **Synthesis of Chiral Ligands:** The vicinal amino alcohol moiety is ideal for creating bidentate ligands, such as those used in asymmetric catalysis, which are critical for the large-scale, enantioselective synthesis of other drug molecules.<sup>[2]</sup><sup>[13]</sup>
- **Formation of Oxazoline Rings:** This compound is a direct precursor to chiral oxazolines, a key component in widely used BOX (bisoxazoline) and PyBOX ligands.<sup>[13]</sup>
- **Scaffold for Bioactive Molecules:** The m-tolyl group can engage in hydrophobic or  $\pi$ -stacking interactions within a biological target, while the amino and alcohol groups provide hydrogen bonding opportunities. This combination is common in receptor antagonists and enzyme inhibitors.

## Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any laboratory chemical. The following information is compiled from supplier safety data.

#### GHS Hazard Classification:

- Pictograms: GHS07 (Exclamation Mark)[\[6\]](#)[\[12\]](#)
- Signal Word: Warning[\[6\]](#)[\[12\]](#)

#### Hazard Statements:

- H302: Harmful if swallowed.[\[6\]](#)[\[11\]](#)
- H315: Causes skin irritation.[\[6\]](#)[\[12\]](#)
- H319: Causes serious eye irritation.[\[6\]](#)[\[12\]](#)
- H332: Harmful if inhaled.[\[6\]](#)
- H335: May cause respiratory irritation.[\[6\]](#)[\[12\]](#)

#### Precautionary Statements:

- P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[\[12\]](#)[\[14\]](#)
- P270 & P271: Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[\[15\]](#)[\[16\]](#)
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[14\]](#)[\[15\]](#)
- P301+P312 & P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[\[15\]](#)
- P302+P352: IF ON SKIN: Wash with plenty of water.[\[12\]](#)
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[\[14\]](#)

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
- P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[14][17]
- P501: Dispose of contents/container to an approved waste disposal plant.[12][14]

#### Handling and Storage:

- Handle in a well-ventilated area or under a chemical fume hood.[16]
- Avoid contact with skin, eyes, and clothing.[18]
- Keep containers tightly closed in a dry, cool, and well-ventilated place.[16]
- Store at 2-8°C, protected from light, as recommended by suppliers.[10][12]

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in *E. coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in *E. coli* [frontiersin.org]
- 6. 1026230-99-8 | (S)-2-Amino-2-(m-tolyl)ethanol | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 7. (S)-b-AMino-3-Methyl-benzeneethanol | 1026230-99-8 [chemicalbook.com]

- 8. (S)-2-Amino-2-(m-tolyl)ethanol | 1026230-99-8 [sigmaaldrich.com]
- 9. chemshuttle.com [chemshuttle.com]
- 10. 1026230-99-8|(S)-2-Amino-2-(m-tolyl)ethanol|BLD Pharm [bldpharm.com]
- 11. chemscene.com [chemscene.com]
- 12. (S)-2-Amino-2-(m-tolyl)ethanol | 1026230-99-8 [sigmaaldrich.com]
- 13. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. chemos.de [chemos.de]
- 18. carlroth.com:443 [carlroth.com:443]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Chiral Amino Alcohols]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2980020#s-2-amino-2-m-tolyl-ethanol-cas-number-1026230-99-8]

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